molecular formula C26H19N3O B14477981 9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole CAS No. 65698-68-2

9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole

Cat. No.: B14477981
CAS No.: 65698-68-2
M. Wt: 389.4 g/mol
InChI Key: JFMDBSHNLSATBV-UHFFFAOYSA-N
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Description

9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: A simpler derivative of carbazole with similar core structure but lacking the naphthalene and oxadiazole moieties.

    Naphthalene-1-yl derivatives: Compounds containing the naphthalene moiety, known for their biological activities and applications in material science.

    1,3,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring, widely studied for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of 9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole lies in its combination of the carbazole, naphthalene, and oxadiazole moieties, which imparts a unique set of chemical and biological properties. This combination makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

65698-68-2

Molecular Formula

C26H19N3O

Molecular Weight

389.4 g/mol

IUPAC Name

2-(9-ethylcarbazol-3-yl)-5-naphthalen-1-yl-1,3,4-oxadiazole

InChI

InChI=1S/C26H19N3O/c1-2-29-23-13-6-5-11-20(23)22-16-18(14-15-24(22)29)25-27-28-26(30-25)21-12-7-9-17-8-3-4-10-19(17)21/h3-16H,2H2,1H3

InChI Key

JFMDBSHNLSATBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C61

Origin of Product

United States

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